molecular formula C15H15ClN2O4 B14369829 1-(3-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate CAS No. 90018-14-7

1-(3-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate

Cat. No.: B14369829
CAS No.: 90018-14-7
M. Wt: 322.74 g/mol
InChI Key: FBFIQWVJMXTUPR-UHFFFAOYSA-M
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Description

1-(3-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound with a unique structure that combines a cyanophenyl group with a trimethylpyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 3-cyanophenyl isocyanate with 2,4,6-trimethylpyridine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(3-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes and receptors, leading to changes in cellular pathways. The trimethylpyridinium ion can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanophenyl isocyanate: A related compound with similar reactivity but different applications.

    2,4,6-Trimethylpyridine: Shares the trimethylpyridine structure but lacks the cyanophenyl group.

Uniqueness

1-(3-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to its combined structure, which imparts distinct chemical and biological properties

Properties

CAS No.

90018-14-7

Molecular Formula

C15H15ClN2O4

Molecular Weight

322.74 g/mol

IUPAC Name

3-(2,4,6-trimethylpyridin-1-ium-1-yl)benzonitrile;perchlorate

InChI

InChI=1S/C15H15N2.ClHO4/c1-11-7-12(2)17(13(3)8-11)15-6-4-5-14(9-15)10-16;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

FBFIQWVJMXTUPR-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[N+](C(=C1)C)C2=CC=CC(=C2)C#N)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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